

(2S)-2-methyl-5-oxohexanoic Acid: A Chiral Building Block in Organic Synthesis

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Compound of Interest

Compound Name: (2S)-2-methyl-5-oxohexanoic acid

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(2S)-2-methyl-5-oxohexanoic acid is a bifunctional organic molecule that holds potential as a versatile chiral building block for the synthesis of complex molecular architectures. Its structure, featuring a carboxylic acid, a ketone, and a stereocenter at the C-2 position, offers multiple reaction sites for strategic chemical modifications. This makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and natural products. While specific, large-scale industrial applications are not extensively documented in publicly available literature, its functional group arrangement allows for its theoretical application in a variety of synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **(2S)-2-methyl-5-oxohexanoic acid** is provided below.

Property	Value
CAS Number	54248-02-1[1]
Molecular Formula	C ₇ H ₁₂ O ₃ [1]
Molecular Weight	144.17 g/mol
Appearance	Off-white to yellow solid
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and water.
Chirality	(S)-configuration at C-2

Synthetic Applications

The unique combination of functional groups in **(2S)-2-methyl-5-oxohexanoic acid** allows for a range of synthetic manipulations, making it a valuable precursor for various molecular scaffolds.

Precursor for Chiral Lactones

The keto-acid functionality allows for intramolecular cyclization to form chiral lactones, which are common structural motifs in natural products. For instance, reduction of the ketone followed by acid-catalyzed lactonization can yield a substituted γ -valerolactone.

Synthesis of Chiral Heterocycles

The carboxylic acid and ketone can be utilized to construct various heterocyclic rings. For example, condensation with hydrazines or hydroxylamines can lead to the formation of chiral pyridazinones or oxazinones, respectively. These heterocycles are prevalent in many biologically active compounds.

Elongation and Derivatization

The carboxylic acid can be activated and coupled with other molecules to extend the carbon chain or introduce new functional groups. The ketone provides a handle for olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.

Experimental Protocols

The following are representative, hypothetical protocols for the synthesis and derivatization of **(2S)-2-methyl-5-oxohexanoic acid** based on standard organic chemistry methodologies.

Protocol 1: Enantioselective Synthesis of (2S)-2-methyl-5-oxohexanoic acid via Asymmetric Michael Addition

This protocol describes a potential enantioselective synthesis starting from a prochiral precursor.

Materials:

- 5-Oxohexenoic acid methyl ester
- Methylmalonic acid
- Chiral amine catalyst (e.g., a derivative of proline)
- Toluene
- Hydrochloric acid (1 M)
- Sodium hydroxide (1 M)
- Magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of 5-oxohexenoic acid methyl ester (1.0 eq) and methylmalonic acid (1.2 eq) in toluene (0.5 M) is added the chiral amine catalyst (0.1 eq).
- The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

- Upon completion, the reaction is quenched with 1 M HCl and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the methyl ester of **(2S)-2-methyl-5-oxohexanoic acid**.
- The purified ester is then hydrolyzed using 1 M NaOH at room temperature.
- After acidification with 1 M HCl, the product is extracted with ethyl acetate, dried, and concentrated to yield **(2S)-2-methyl-5-oxohexanoic acid**.

Step	Reactants	Reagents/Solvents	Expected Yield (%)	Expected Enantiomeric Excess (%)
1	5-Oxohexenoic acid methyl ester, Methylmalonic acid	Chiral amine catalyst, Toluene	-	-
2	-	-	-	-
3-5	Crude reaction mixture	1 M HCl, Ethyl acetate, Brine, MgSO ₄ , Silica gel	70-85	>95
6-7	Purified methyl ester	1 M NaOH, 1 M HCl, Ethyl acetate	>95	>95

Protocol 2: Derivatization to a Chiral γ -Lactone

This protocol outlines the conversion of **(2S)-2-methyl-5-oxohexanoic acid** to a chiral lactone.

Materials:

- **(2S)-2-methyl-5-oxohexanoic acid**
- Sodium borohydride (NaBH_4)
- Methanol
- Amberlyst-15 resin
- Dichloromethane (DCM)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate

Procedure:

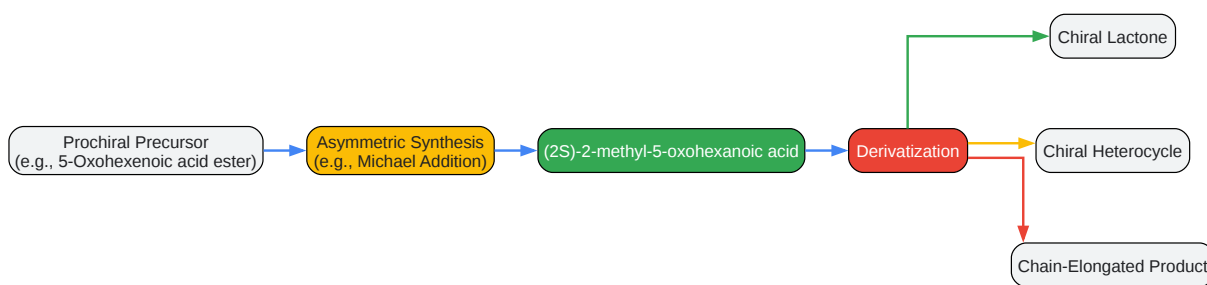
- **(2S)-2-methyl-5-oxohexanoic acid** (1.0 eq) is dissolved in methanol (0.2 M).
- The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
- The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
- The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
- The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude hydroxy acid.
- The crude hydroxy acid is dissolved in DCM (0.1 M), and Amberlyst-15 resin (10 wt%) is added.
- The mixture is stirred at room temperature for 12 hours.
- The resin is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution, dried over MgSO_4 , and concentrated to give the crude lactone.

- Purification by column chromatography yields the pure (S)-5-methyl-dihydrofuran-2(3H)-one derivative.

Step	Starting Material	Reagents/Solvents	Product	Expected Yield (%)
1-5	(2S)-2-methyl-5-oxohexanoic acid	NaBH ₄ , Methanol, 1 M HCl, Ethyl acetate	(2S)-2-methyl-5-hydroxyhexanoic acid	85-95
6-9	(2S)-2-methyl-5-hydroxyhexanoic acid	Amberlyst-15, DCM, NaHCO ₃	(S)-5-methyl-dihydrofuran-2(3H)-one derivative	75-85

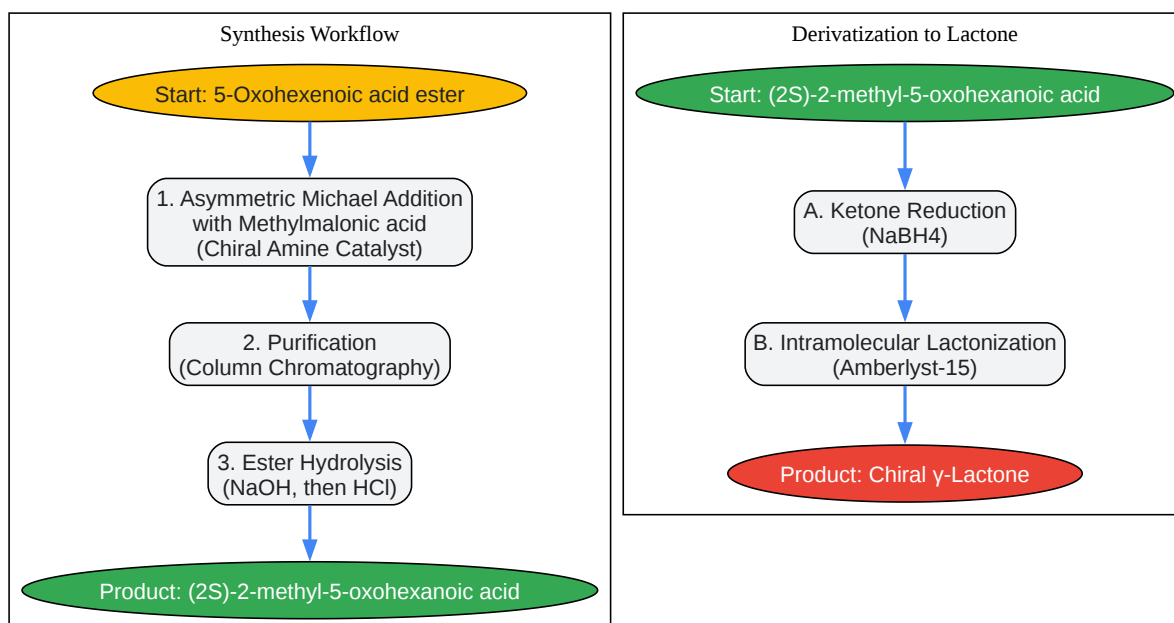
Synthetic Pathways and Workflows

The following diagrams illustrate the potential synthetic utility of **(2S)-2-methyl-5-oxohexanoic acid**.



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Caption: Synthetic overview of **(2S)-2-methyl-5-oxohexanoic acid**.



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Caption: Experimental workflows for synthesis and derivatization.

In conclusion, while documented specific applications are limited, the chemical nature of **(2S)-2-methyl-5-oxohexanoic acid** makes it a promising chiral synthon. The protocols and pathways outlined above, based on established organic chemistry principles, provide a framework for researchers and drug development professionals to explore its potential in the synthesis of novel, enantiomerically pure molecules. Further research into its reactivity and applications is warranted to fully elucidate its utility in the field of organic synthesis.

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References

- 1. cymitquimica.com [cymitquimica.com]
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